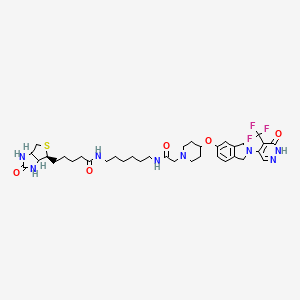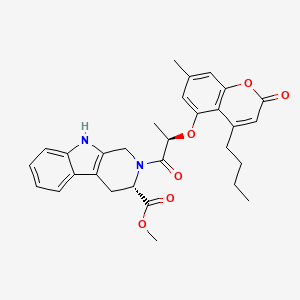
Glycocyamine-15N,13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycocyamine-15N,13C2, also known as guanidinoacetic acid labeled with carbon-13 and nitrogen-15, is a stable isotope-labeled compound. It is a precursor of creatine and can serve as a replacement for dietary arginine. This compound is used in various scientific research applications due to its labeled isotopes, which allow for precise tracking and quantification in metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glycocyamine-15N,13C2 can be synthesized by incorporating stable heavy isotopes of carbon and nitrogen into the glycocyamine molecule. One common method involves the reaction of cyanamide with glycine in an aqueous solution. The reaction conditions typically include a controlled temperature and pH to ensure the efficient formation of the labeled compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized conditions for higher yield and purity. The process may include catalytic oxidation of ethanolamine to glycine, followed by reaction with cyanamide in an aqueous solution .
Análisis De Reacciones Químicas
Types of Reactions
Glycocyamine-15N,13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form creatine.
Reduction: It can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions where the guanidine group is replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include creatine from oxidation and various guanidine derivatives from substitution reactions .
Aplicaciones Científicas De Investigación
Glycocyamine-15N,13C2 is widely used in scientific research due to its stable isotopes. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the conversion of glycocyamine to creatine.
Biology: Employed in studies of energy metabolism and amino acid synthesis.
Medicine: Used in research on creatine metabolism and its role in muscle function and neurological health.
Industry: Utilized in the production of labeled compounds for various industrial applications .
Mecanismo De Acción
Glycocyamine-15N,13C2 exerts its effects by serving as a precursor to creatine. The conversion involves the enzyme guanidinoacetate N-methyltransferase, which methylates glycocyamine to form creatine. This process is crucial for energy metabolism, particularly in muscle and brain tissues .
Comparación Con Compuestos Similares
Similar Compounds
Creatine: Directly involved in energy metabolism.
Arginine: Another precursor to creatine and involved in the urea cycle.
Glycine: A simple amino acid that can be converted to glycocyamine.
Uniqueness
Glycocyamine-15N,13C2 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate quantification of metabolic pathways is required .
Propiedades
Fórmula molecular |
C3H7N3O2 |
|---|---|
Peso molecular |
120.09 g/mol |
Nombre IUPAC |
2-(diaminomethylideneamino)acetic acid |
InChI |
InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1+1,2+1,6+1 |
Clave InChI |
BPMFZUMJYQTVII-LQAOFMTQSA-N |
SMILES isomérico |
[13CH2]([13C](=O)O)[15N]=C(N)N |
SMILES canónico |
C(C(=O)O)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)
![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)

![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)

![3-Amino-9-[2-carboxy-4-[6-[4-[4-[[4-(furan-2-yl)-11-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]amino]-4-oxobutyl]triazol-1-yl]hexylcarbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate;triethylazanium](/img/structure/B12399479.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399480.png)

